ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE typically involves the condensation of an indole derivative with an appropriate ester. The reaction conditions often include the use of a base to facilitate the condensation reaction. For instance, the reaction may be carried out in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE
- **METHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE
- **PROPYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE
Uniqueness
ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group may provide distinct pharmacokinetic properties compared to other similar compounds with different ester groups.
Eigenschaften
Molekularformel |
C21H22N2O2 |
---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
ethyl (E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate |
InChI |
InChI=1S/C21H22N2O2/c1-4-25-21(24)11-15(3)22-18-12-17-13-20(16-8-6-5-7-9-16)23-19(17)10-14(18)2/h5-13,22-23H,4H2,1-3H3/b15-11+ |
InChI-Schlüssel |
XTGIIJFWNXWKTM-RVDMUPIBSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.